N-[1-(3-bromophenyl)-2-hydroxyethyl]-2-(oxan-4-yl)acetamide
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Overview
Description
N-[1-(3-bromophenyl)-2-hydroxyethyl]-2-(oxan-4-yl)acetamide is a synthetic organic compound characterized by the presence of a bromophenyl group, a hydroxyethyl group, and an oxan-4-yl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-bromophenyl)-2-hydroxyethyl]-2-(oxan-4-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromophenylacetic acid, which is converted to its corresponding acid chloride using thionyl chloride.
Formation of Intermediate: The acid chloride is then reacted with 2-aminoethanol to form N-[1-(3-bromophenyl)-2-hydroxyethyl]acetamide.
Cyclization: The intermediate is subjected to cyclization with tetrahydrofuran (THF) in the presence of a strong acid catalyst to form the oxan-4-yl ring, resulting in the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-bromophenyl)-2-hydroxyethyl]-2-(oxan-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products
Oxidation: Formation of N-[1-(3-bromophenyl)-2-oxoethyl]-2-(oxan-4-yl)acetamide.
Reduction: Formation of N-[1-(phenyl)-2-hydroxyethyl]-2-(oxan-4-yl)acetamide.
Substitution: Formation of N-[1-(3-substituted-phenyl)-2-hydroxyethyl]-2-(oxan-4-yl)acetamide.
Scientific Research Applications
N-[1-(3-bromophenyl)-2-hydroxyethyl]-2-(oxan-4-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-[1-(3-bromophenyl)-2-hydroxyethyl]-2-(oxan-4-yl)acetamide involves its interaction with specific molecular targets. The bromophenyl group can interact with hydrophobic pockets in proteins, while the hydroxyethyl group can form hydrogen bonds with amino acid residues. These interactions can lead to the inhibition of enzyme activity or disruption of protein-protein interactions, resulting in the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)acetamide: Lacks the hydroxyethyl and oxan-4-yl groups.
N-[1-(3-chlorophenyl)-2-hydroxyethyl]-2-(oxan-4-yl)acetamide: Similar structure but with a chlorine atom instead of bromine.
N-[1-(3-bromophenyl)-2-hydroxyethyl]-2-(tetrahydro-2H-pyran-4-yl)acetamide: Similar structure but with a different cyclic ether group.
Uniqueness
N-[1-(3-bromophenyl)-2-hydroxyethyl]-2-(oxan-4-yl)acetamide is unique due to the combination of its bromophenyl, hydroxyethyl, and oxan-4-yl groups, which confer specific chemical and biological properties. This unique structure allows it to interact with a diverse range of molecular targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[1-(3-bromophenyl)-2-hydroxyethyl]-2-(oxan-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO3/c16-13-3-1-2-12(9-13)14(10-18)17-15(19)8-11-4-6-20-7-5-11/h1-3,9,11,14,18H,4-8,10H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEGZOCBLTDQYFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CC(=O)NC(CO)C2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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